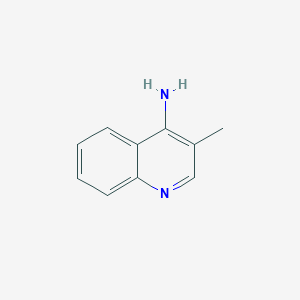
3-Methylquinolin-4-amine
説明
3-Methylquinolin-4-amine is a compound that has garnered attention in scientific research due to its unique structure and potential in various chemical reactions and properties. Its molecular structure is foundational to its chemical behavior and potential applications in materials science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of 3-Methylquinolin-4-amine and related compounds often involves catalyzed reactions. For example, Cu-catalyzed aerobic oxidative cyclizations have been employed for the synthesis of α-O-, S-, and N-substituted 4-methylquinoline derivatives from N-hydroxyaminoallenes, demonstrating the versatility of catalyzed reactions in producing quinoline derivatives (Sharma & Liu, 2015). Additionally, HATU-mediated coupling of 4-hydroxyquinazolines with primary amines has been developed for the synthesis of 3-substituted 4(3H)-quinazolinones, highlighting the efficiency of using commercially available materials under mild conditions (Xiao et al., 2009).
Molecular Structure Analysis
The molecular structure and properties of 3-Methylquinolin-4-amine can be analyzed through various computational methods. For instance, Density Functional Theory (DFT) has been used to investigate the molecular geometry, electrostatic potential, and vibrational analysis of quinoline derivatives, providing insights into their stability and reactivity based on molecular interactions and conformational analysis (Fatma et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives participate in diverse chemical reactions, demonstrating a range of chemical properties. For example, the synthesis of tetrahydroquinoline derivatives through domino reactions highlights the ability of quinoline compounds to undergo efficient cyclization, with selectivity influenced by the reaction medium (Zhang & Li, 2002). Additionally, amination reactions of quinoline derivatives with amide solvents have been explored, showing the influence of steric and electronic effects on reaction outcomes (Tsai et al., 2008).
科学的研究の応用
-
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
- The synthesis of these compounds involves various protocols, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .
-
- Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications .
- The properties of these compounds for photovoltaic applications include absorption spectra, energy levels, and other achievements .
- Various methods for testing the compounds for application have been outlined .
- Quinoline derivatives have been implemented in photovoltaic cells, with their architecture and design described . Their performance for polymer solar cells and dye-synthesized solar cells was highlighted .
-
Synthesis of Biologically and Pharmaceutically Active Compounds
- Quinoline and its analogues have been synthesized for biological and pharmaceutical activities .
- Various synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
- A novel series of quinolone-based heterocyclic derivatives including thiadiazine, thiadiazoles, and triazole were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated .
- Most of compounds exhibited moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .
特性
IUPAC Name |
3-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFYJQGCWEYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355836 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinolin-4-amine | |
CAS RN |
19701-33-8 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



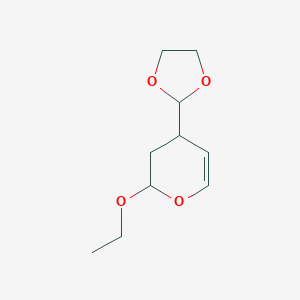
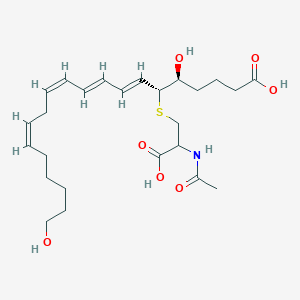
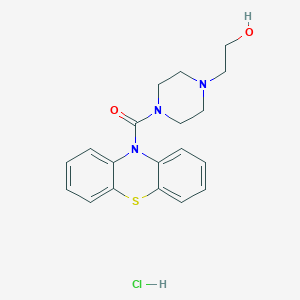
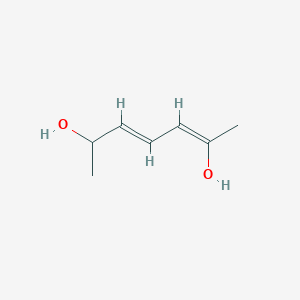
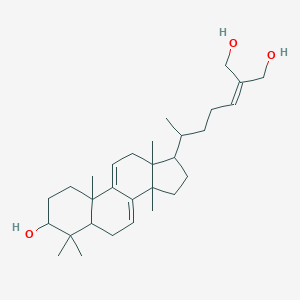
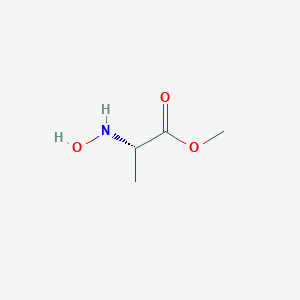
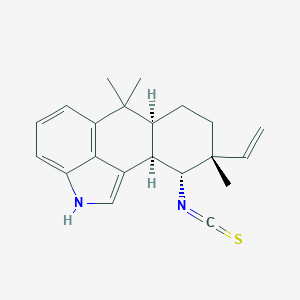
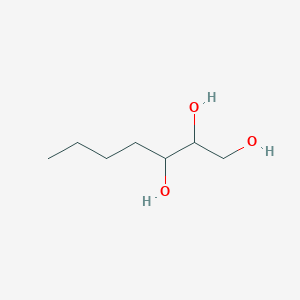
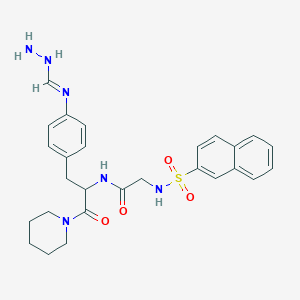
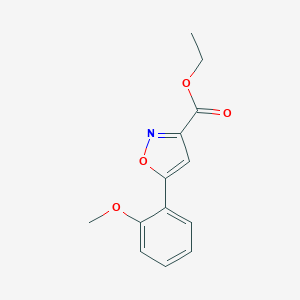
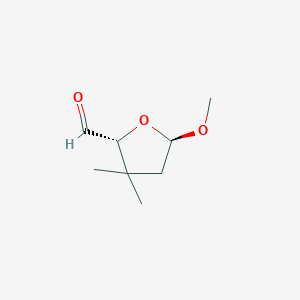
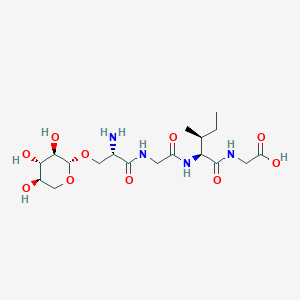
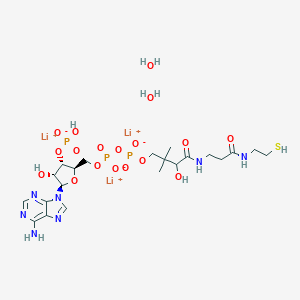
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)